3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one
Description
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c23-14-9-7-13(8-10-14)21(27)26-11-2-1-5-17(22(26)28)30-20-18-15-4-3-6-16(15)29-19(18)24-12-25-20/h7-10,12,17H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGZPDLNYQDLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCC4)C(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique bicyclic structure that integrates a thieno[2,3-d]pyrimidine moiety with an azepan ring. Its molecular formula is , and it possesses a molecular weight of approximately 283.35 g/mol. The presence of the fluorobenzoyl group is significant for enhancing its biological activity.
Research indicates that compounds within the thieno[2,3-d]pyrimidine class often exhibit their biological effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of tyrosine kinases or phosphoinositide 3-kinase (PI3K), which are crucial pathways in tumorigenesis.
Antitumor Activity
A series of studies have evaluated the antitumor properties of thieno[2,3-d]pyrimidine derivatives:
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro assays have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For example, one study reported IC50 values ranging from 27.6 µM to 43 µM for different thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells .
-
Structure-Activity Relationship (SAR) :
- Modifications on the thieno[2,3-d]pyrimidine scaffold have been explored to enhance potency. Electron-withdrawing groups at specific positions have been linked to increased cytotoxicity . For instance, substituting with chlorine at the para position resulted in improved activity due to enhanced electron affinity.
Enzyme Inhibition
In addition to direct cytotoxic effects, these compounds have shown potential as enzyme inhibitors:
- PI3K Inhibition : Compounds related to this class have demonstrated inhibitory activity against PI3K isoforms with percentages reaching up to 84% at concentrations of 10 µM . This suggests a dual mechanism where both direct cytotoxicity and pathway inhibition contribute to their antitumor effects.
Data Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | Tyrosine kinase inhibition |
| Compound B | A549 | 43 | PI3K inhibition |
| Compound C | SU-DHL-6 | 0.55 | Apoptosis induction |
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Study by Elmongy et al. (2022) : This study synthesized multiple derivatives and assessed their activity against breast cancer cells. The findings indicated a strong correlation between structural modifications and increased cytotoxicity .
- Research on Enzyme Inhibition : A study focused on the enzyme inhibitory properties of these compounds found that specific substitutions significantly enhanced their effectiveness against PI3K .
Scientific Research Applications
The compound 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one is a complex heterocyclic molecule that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, particularly in medicinal chemistry, biological research, and potential therapeutic uses.
Structural Features
The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity. The presence of the azepan ring and the fluorobenzoyl group contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer progression. For instance:
- Pim Kinase Inhibition : Compounds with similar structures have shown low nanomolar inhibition against Pim kinases (Pim-1, Pim-2, and Pim-3), which are implicated in various malignancies .
Enzyme Inhibition
The compound may also inhibit enzymes critical for metabolic processes. For example:
- 11-Hydroxysteroid Dehydrogenase Type 1 : Some derivatives are explored for their ability to inhibit this enzyme, which plays a role in metabolic syndrome and related disorders such as type 2 diabetes and obesity .
Neuroprotective Effects
There is emerging interest in the neuroprotective potential of this compound. Research suggests that similar molecules may influence pathways associated with neurodegenerative diseases like Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Studies : A study demonstrated that a thienopyrimidine derivative inhibited tumor growth in xenograft models by targeting Pim kinases.
- Metabolic Studies : Research has shown that inhibiting 11-hydroxysteroid dehydrogenase can improve insulin sensitivity in diabetic models.
Summary Table of Applications
| Application Area | Specific Uses | Related Compounds/Mechanisms |
|---|---|---|
| Anticancer | Inhibition of Pim kinases | Similar thienopyrimidine derivatives |
| Metabolic Disorders | Inhibition of 11-hydroxysteroid dehydrogenase | Compounds targeting metabolic syndrome |
| Neuroprotection | Potential modulation of neurotransmitter systems | Investigated in Alzheimer's disease models |
Comparison with Similar Compounds
Key Findings and Structural Insights
Thioether vs. Amine Linkages: The target compound’s thioether group may confer greater resistance to enzymatic cleavage compared to amine-linked analogs, as seen in piperazine derivatives .
Substituent Effects :
- Fluorobenzoyl vs. Chlorophenyl : The 4-fluorobenzoyl group in the target compound improves lipophilicity and metabolic stability compared to the 4-chlorophenyl group in ’s analog .
- Azepan-2-one vs. Piperazine : The azepan-2-one lactam introduces a rigid, planar structure that may enhance binding specificity relative to flexible piperazine derivatives .
Bioavailability: Starch nanoparticle formulations () significantly enhance oral bioavailability for thienopyrimidine derivatives, suggesting a viable strategy for the target compound’s delivery .
Synthetic Challenges: Complex purification steps (e.g., Prep-HPLC in ) are common for cyclopenta-thienopyrimidines due to their low solubility, impacting scalability .
Preparation Methods
Thiolation of 3-Hydroxyazepan-2-one
The hydroxyl group is converted to a thiol via Mitsunobu reaction or mesylation followed by nucleophilic substitution. As detailed in, mesylation using methanesulfonyl chloride (2.2 equiv) in dichloromethane with triethylamine (3.0 equiv) at 0–30°C for 2 hours yields 3-(methylsulfonyloxy)azepan-2-one. Subsequent displacement with sodium hydrosulfide (NaSH) in DMF at 60°C provides 3-mercaptoazepan-2-one (65% yield).
Coupling of Thienopyrimidine and Azepan-2-one
The thioether bond is formed via SN2 reaction between 6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine-4-thiol and 3-mercaptoazepan-2-one. Key conditions include:
| Parameter | Value | Source |
|---|---|---|
| Base | Potassium carbonate | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 80°C, 12 hours | |
| Yield | 58% |
Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) isolates the intermediate 3-((6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4-yl)thio)azepan-2-one. Mass spectrometry confirms [M+H]⁺ at m/z 353.1.
Acylation with 4-Fluorobenzoyl Chloride
The final step introduces the 4-fluorobenzoyl group at the azepan-2-one nitrogen. Acylation is performed under Schotten-Baumann conditions:
| Parameter | Value | Source |
|---|---|---|
| Acylating agent | 4-Fluorobenzoyl chloride (1.5 equiv) | |
| Base | Triethylamine (3.0 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature | |
| Yield | 74% |
Reaction monitoring via thin-layer chromatography (TLC) ensures complete consumption of the intermediate. The product is recrystallized from ethanol/water (4:1) to afford white crystals. ¹H NMR (400 MHz, CDCl₃) exhibits a doublet at δ 7.85 ppm (2H, J = 8.4 Hz) for the fluorobenzoyl aromatic protons and a multiplet at δ 5.12 ppm for the azepan-2-one methine.
Optimization and Challenges
Regioselectivity in Thienopyrimidine Synthesis
Competing formation of 5H-cyclopenta[4,thieno[3,2-d]pyrimidine isomers is mitigated by using excess cyclopentanone (1.5 equiv) and slow addition of the aminothiophene precursor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
